Product packaging for 2,3,4-Trichloroanisole(Cat. No.:CAS No. 54135-80-7)

2,3,4-Trichloroanisole

Cat. No.: B044127
CAS No.: 54135-80-7
M. Wt: 211.5 g/mol
InChI Key: FRQUNVLMWIYOLV-UHFFFAOYSA-N
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Description

2,3,4-Trichloroanisole (CAS 54135-80-7) is a high-purity chlorinated anisole derivative serving as a critical synthetic intermediate in environmental and analytical chemistry research. Its primary research value lies in the synthesis of methoxy-polychlorinated biphenyls (methoxy-PCBs) and other chlorinated aromatic compounds, such as 2,3,4,7,8-Pentachlorodibenzofuran, which are used as essential standards for analytical, toxicological, and biological studies. Researchers utilize this compound to study the environmental fate and metabolic pathways of persistent organic pollutants. Its physicochemical properties, including a molecular weight of 211.47 g/mol and a logP (o/w) of approximately 3.74, make it a valuable model compound for investigating the behavior of chlorinated aromatics. The compound is for research use only in a laboratory setting and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3O B044127 2,3,4-Trichloroanisole CAS No. 54135-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQUNVLMWIYOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202477
Record name 2,3,4-Trichloroanisole
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54135-80-7
Record name 2,3,4-Trichloroanisole
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Record name 2,3,4-Trichloroanisole
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Record name 2,3,4-Trichloroanisole
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Record name 2,3,4-trichloroanisole
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Record name 2,3,4-TRICHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Environmental Occurrence and Distribution of Trichloroanisoles

Prevalence in Aquatic Systems and Drinking Water

Trichloroanisoles are recognized as significant contributors to off-flavors in drinking water, often described as musty or earthy. Their presence, even at very low concentrations, can lead to consumer complaints and a perception of poor water quality.

A notable study investigating the occurrence of haloanisoles in the tap water of 22 cities in China revealed the prevalence of several of these compounds. The research, which analyzed samples in both summer and winter, identified four different haloanisoles. Among these, 2,3,4-trichloroanisole and 2,3,6-trichloroanisole (B1595215) were found to have higher occurrence concentrations researchgate.net. This finding is significant as it highlights the importance of monitoring for various trichloroanisole isomers in municipal water supplies.

The study also noted that the presence and concentration of these compounds could be influenced by seasonal variations and the specifics of the local drinking water distribution system researchgate.net. While the relative odor values of 2,3,4-TCA and 2,3,6-TCA were reported to be lower than that of the more commonly studied 2,4,6-TCA, their detection at higher concentrations warrants attention in the management of drinking water quality researchgate.net.

Table 1: Haloanisoles Detected in a Study of 22 Chinese Cities

The formation of trichloroanisoles within water distribution systems is a recognized phenomenon, often linked to the microbial methylation of precursor compounds, trichlorophenols mdpi.comnih.govresearchgate.net. This transformation can occur within biofilms that line the interior of water pipes (B44673). Factors such as the pipe material, water temperature, flow velocity, and the presence of residual chlorine can influence the rate of formation nih.gov.

While a significant body of research on this topic has centered on 2,4,6-TCA, the general principles of microbial O-methylation of trichlorophenols are applicable to the formation of other isomers, including 2,3,4-TCA. The presence of the precursor, 2,3,4-trichlorophenol (B99974), in the water, coupled with the activity of specific microorganisms within the distribution system, could lead to the in-situ formation of this compound. However, specific studies detailing the kinetics and prevalence of 2,3,4-TCA formation in these systems are less common in the available scientific literature.

The precursors to trichloroanisoles, trichlorophenols, can be introduced into raw water sources through various means, including industrial discharges and the breakdown of certain pesticides. During the water treatment process, chlorination, a common disinfection method, can react with natural organic matter and other compounds to form a variety of disinfection byproducts, including trichlorophenols.

The subsequent microbial methylation of these trichlorophenols can occur in various stages of the treatment process or, as previously mentioned, within the distribution system researchgate.net. Research has shown that haloanisoles can be formed during water treatment processes researchgate.net. Although specific data on the distribution and concentration of this compound in raw water sources and throughout the stages of water treatment plants are not as extensively documented as for 2,4,6-TCA, the potential for its formation exists wherever its precursor and suitable microbial activity are present.

Incidence in Food and Beverage Matrices

The presence of trichloroanisoles is a significant concern in the food and beverage industry, where they can cause undesirable off-flavors and lead to product rejection.

Trichloroanisoles have been identified as the cause of musty or moldy taints in a variety of alcoholic beverages, including beer and wine nih.gov. The extremely low sensory detection thresholds of these compounds mean that even trace amounts can have a significant negative impact on the organoleptic quality of the product.

The term "cork taint" is most famously associated with the presence of 2,4,6-trichloroanisole (B165457) in wine, which imparts a characteristic musty, moldy, or wet cardboard-like aroma and flavor maxapress.commaxapress.comnih.govinfowine.comresearchgate.net. This compound is often formed by the microbial methylation of 2,4,6-trichlorophenol (B30397), which can be present in cork as a result of environmental contamination or from the use of chlorine-based cleaning agents in cork processing maxapress.commaxapress.com.

While 2,4,6-TCA is the primary culprit in the vast majority of cork taint cases, other haloanisoles, such as 2,3,4,6-tetrachloroanisole (B186961) (TeCA), pentachloroanisole (B52094) (PCA), and 2,4,6-tribromoanisole (B143524) (TBA), have also been implicated in causing similar off-flavors in wine maxapress.comnih.govresearchgate.net. The scientific literature, however, does not extensively document a direct and significant role for this compound in the "cork taint" phenomenon. The focus of research and quality control measures in the wine industry has predominantly been on 2,4,6-TCA due to its widespread occurrence and potent sensory impact.

Table 2: Compounds Associated with Off-Flavors in Wine

Association with Off-Flavors in Alcoholic Beverages

Identification in Sake and Associated Off-Flavors
Detection in Beer and Other Beverages

In the context of beer, musty off-flavors have been attributed to several compounds, including 2,4,6-trichloroanisole and another isomer, 2,3,6-trichloroanisole. researchgate.net These taints can be introduced through contaminated raw materials or can form within the brewery environment. researchgate.net Despite the analysis of various chloroanisoles, specific detection or association of this compound with off-flavors in beer or other beverages has not been documented in the available research. nih.govmicetgroup.com

Contamination of Other Food Products (e.g., Coffee, Poultry)

Investigations into off-flavors in other food items also show a similar pattern. In coffee, the "Rio defect," characterized by a medicinal or phenolic taste, has been linked to the presence of 2,4,6-trichloroanisole. acs.orgnih.govcoffeebi.com Some analytical methods used in coffee analysis are capable of separating different isomers, yet reports have indicated that besides 2,4,6-TCA and its precursor, other chlorophenols or chloroanisoles have not been identified. nih.gov

In poultry, a musty taint has been associated with chloroanisoles, specifically 2,3,4,6-tetrachloroanisole, which is a distinct but related compound. semanticscholar.orgoup.com This compound is formed by the microbial methylation of tetrachlorophenol found in wood shavings used as litter. semanticscholar.orgoup.com While trichlorophenols were noted to be present in these wood samples, specific identification and methylation to this compound in poultry has not been reported. oup.com

Presence in Materials and Packaging

The role of packaging in food and beverage contamination is a significant area of study, with a strong focus on cork stoppers.

Contamination of Cork Stoppers and Related Materials

The compound most famously associated with "cork taint" in wine is 2,4,6-trichloroanisole. infowine.comresearchgate.netmdpi.comnih.govresearchgate.netives-openscience.euwinefrog.com This contaminant can migrate from the cork to the wine, imparting a musty aroma and flavor even at extremely low concentrations. researchgate.netwinefrog.com The formation of 2,4,6-TCA is linked to the microbial conversion of chlorophenols present in the cork material. nih.gov While the analysis of cork contaminants is extensive, the presence and migration of this compound are not documented.

Migration from Food Packaging Materials

The migration of chemical compounds from packaging materials into food is a recognized issue. mdpi.com Studies have investigated the transfer of various substances, including the well-known 2,4,6-trichloroanisole, from materials such as cardboard or wood. However, specific research on the migration of this compound from food packaging is absent from the available literature.

Occurrence in Biological Samples

While some haloanisoles have been detected in biological samples, specific data for this compound is not available. The Wikipedia entry for the more common 2,4,6-trichloroanisole notes its detection in blood samples, but this does not extend to the 2,3,4-isomer based on the reviewed search results. wikipedia.org

Detection in Blood Samples

Information regarding the presence of trichloroanisoles in human blood is not available in the reviewed scientific literature. Research and biomonitoring studies to date have not focused on identifying or quantifying these specific compounds in human blood as part of their analyses of environmental contaminants. Consequently, there are no research findings or data tables to present on this topic.

Information Regarding this compound Formation Pathways Currently Unavailable

A thorough review of existing scientific literature did not yield specific information regarding the biochemical and chemical formation pathways of this compound. The vast majority of research on trichloroanisoles focuses on the 2,4,6-trichloroanisole (TCA) isomer, a well-known compound primarily associated with cork taint in wine.

Consequently, detailed research findings on the microbial O-methylation of 2,3,4-trichlorophenol, the specific microbial species involved, the precise enzymatic mechanisms, the influence of biofilm activity in water systems, and the formation via chlorination of anisole (B1667542) for the this compound isomer are not available in the referenced search results.

While the general principles of halophenol O-methylation by various microorganisms and the enzymatic actions of chlorophenol O-methyltransferases (CPOMTs) are established, applying these directly to the this compound isomer without specific supporting data would be speculative. The provided search results consistently address the formation of 2,4,6-trichloroanisole from its precursor, 2,4,6-trichlorophenol, by a range of fungi and bacteria. However, this information cannot be accurately extrapolated to the 2,3,4-isomer.

Therefore, the requested article focusing solely on the biochemical pathways and environmental factors influencing the formation of this compound cannot be generated based on the currently available information.

Biochemical Pathways and Environmental Factors Influencing Trichloroanisole Formation

Formation via Chlorination Processes

By-products of Chlorine Bleaching Processes (e.g., Wood, Paper)

The formation of 2,4,6-Trichloroanisole (B165457) (2,4,6-TCA) is significantly linked to industrial processes that utilize chlorine for bleaching, particularly in the wood and paper industries. wikipedia.orgresearchgate.net The precursor to 2,4,6-TCA, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), can be generated as a by-product during the chlorine bleaching of wood pulp. researchgate.net This process involves the reaction of chlorine with phenolic compounds, such as lignin, which are naturally present in wood. researchgate.net

Once formed, 2,4,6-TCP can contaminate various materials, including wooden pallets, barrels, and shipping materials used in various industries. researchgate.net If these materials are then exposed to certain microorganisms, they can facilitate the conversion of the less odorous 2,4,6-TCP into the highly potent and musty-smelling 2,4,6-TCA through a process of biomethylation. wikipedia.orgresearchgate.net Historically, the use of chlorine-based biocides and preservatives on wood products also contributed to the environmental load of 2,4,6-TCP, creating a reservoir for potential 2,4,6-TCA formation. wikipedia.orgresearchgate.net

Potential Role of Chloroperoxidase-Mediated Chlorination

The formation of chloroanisoles can be facilitated by enzymatic processes. While the primary biological step is often considered the methylation of a pre-existing chlorophenol, enzymes like chloroperoxidase (CPO) can play a role in the initial formation of the chlorinated precursors. CPO is a heme-containing enzyme capable of catalyzing the chlorination of various organic substrates in the presence of hydrogen peroxide and chloride ions.

Research has demonstrated that CPO can mediate the chlorination of phenol (B47542) and various chlorophenols, leading to the formation of more highly chlorinated phenols, including 2,4,6-TCP. This enzymatic chlorination provides a potential biochemical pathway for the synthesis of 2,4,6-TCA precursors in environments where the necessary substrates and microbial activity are present.

Environmental Factors Affecting Formation Kinetics

The rate and extent of 2,4,6-TCA formation from its precursor, 2,4,6-TCP, are heavily influenced by a range of environmental conditions. The transformation is primarily a microbial O-methylation process, catalyzed by chlorophenol O-methyltransferase (CPOMT) enzymes found in various bacteria, fungi, cyanobacteria, and algae. maxapress.comresearchgate.netnih.gov

Impact of Temperature and pH

Temperature and pH have a marked effect on the enzymatic activity responsible for the O-methylation of 2,4,6-TCP.

Temperature: Increased temperatures generally accelerate the rate of 2,4,6-TCA formation. Studies modeling its development in water distribution systems have shown that an increase in temperature from 10°C to 25°C significantly accelerates the formation rate. mdpi.com This is attributed to the temperature sensitivity of the O-methyltransferase enzymes. researchgate.netmdpi.com

pH: The formation of 2,4,6-TCA via microbial methylation occurs across a range of pH values. However, the direct chlorination of anisole (B1667542) to form 2,4,6-TCA is highly pH-dependent and occurs only under acidic to weakly acidic conditions. maxapress.comresearchgate.net In typical drinking water with a neutral pH, the microbial O-methylation pathway is considered dominant. maxapress.com

Environmental FactorConditionImpact on 2,4,6-TCA FormationPrimary Pathway Affected
TemperatureIncrease from 10°C to 25°CAccelerated Formation RateMicrobial O-methylation
pHAcidic (e.g., 3.0-4.0)Favorable for direct chlorination of anisoleChemical Chlorination
pHNeutralMicrobial methylation is the dominant pathwayMicrobial O-methylation

Influence of Precursor Concentration

The concentration of the precursor, 2,4,6-trichlorophenol (2,4,6-TCP), is a critical factor determining the amount of 2,4,6-TCA produced. researchgate.net Research has consistently shown a direct relationship between the initial concentration of 2,4,6-TCP and the yield of 2,4,6-TCA.

In one investigation within a pilot-scale drinking water distribution system, the addition of 0.2 mg/L of 2,4,6-TCP led to the formation of approximately 400 ng/L of 2,4,6-TCA. researchgate.net Modeling studies further support that controlling the source water concentration of 2,4,6-TCP is the primary strategy for regulating taste and odor problems associated with 2,4,6-TCA. mdpi.com The kinetics of this bioconversion can often be described by a pseudo-first-order model, where the rate is dependent on the precursor concentration. researchgate.netmdpi.com

Initial 2,4,6-TCP Concentration (mg/L)Resulting 2,4,6-TCA Concentration (ng/L)Study Context
0.2~400Pilot-scale drinking water distribution system
Increase from 0.01 to 0.2Increase from 0.22 to 4.33Modeled water distribution network scenario

Contribution of Natural Organic Matter

Natural organic matter (NOM) can contribute to the formation of 2,4,6-TCA by providing methyl donors for the O-methylation process. maxapress.com The enzymatic conversion of 2,4,6-TCP to 2,4,6-TCA requires the transfer of a methyl group. While S-adenosyl methionine (SAM) is a known methyl donor, other substances present in water as natural organic matter, such as methanol (B129727) and methylamines, can also serve this function. maxapress.commaxapress.com Therefore, environments rich in NOM may provide an ample supply of methyl donors, potentially facilitating higher rates of 2,4,6-TCA formation by microorganisms. mdpi.com

Sensory Impact and Biological Mechanisms of Trichloroanisoles

Olfactory Perception and Thresholds

The human olfactory system is exceptionally sensitive to 2,3,4-trichloroanisole, perceiving it even at extraordinarily low concentrations. This high sensitivity is a key factor in its role as a potent off-flavor compound.

Extremely Low Detection Thresholds in Various Matrices

The detection threshold of 2,3,4-TCA varies depending on the medium in which it is present. In water, the perception threshold can be as low as 0.03 to 2 nanograms per liter (ng/L). maxapress.com For wine, a more complex matrix, the threshold is slightly higher, generally cited around 4 ng/L. maxapress.com Some studies have reported a range of 1.5 to 4 ng/L for the sensory threshold in sparkling wine. mdpi.com

The type of wine also influences the detection threshold. White wines typically have lower detection thresholds for TCA compared to red wines. mdpi.com This difference is attributed to the less complex phenolic composition of white wines, which allows off-flavors like TCA to be more readily perceived. mdpi.com Research has indicated that for a noticeable difference in wine, the TCA threshold is around 2 ng/L, while for true recognition of the off-flavor, it is approximately 6 ng/L. etslabs.com Even at sub-threshold levels of 0.1–1 ng/L, TCA can have a masking effect on the wine's natural aromas. mdpi.comresearchgate.net

In the context of spirits, an average detection threshold of 4.40 ng/L for TCA in a 20% alcohol by volume (ABV) neutral ethanol (B145695) solution has been reported. cibd.org.uk For whisky, the detection thresholds can range from 2 to 33 ng/L, depending on the specific characteristics of the whisky. cibd.org.uk

Interactive Data Table: Detection Thresholds of this compound in Various Matrices

Matrix Detection Threshold (ng/L) Notes
Water 0.03 - 2
Wine (general) 4
Sparkling Wine 1.5 - 4 Sensory threshold.
Wine (for noticeable difference) 2
Wine (for true recognition) 6
White Wine Lower than red wine Less complex phenolic composition.
Neutral Spirit (20% ABV) 4.40 Average.
Whisky 2 - 33 Varies with whisky matrix.

Characterization of "Musty," "Moldy," "Earthy" Odor Attributes

The characteristic aroma of this compound is consistently described as musty, moldy, and earthy. maxapress.comwikipedia.org These descriptors are hallmarks of the "cork taint" defect in wine. wikipedia.org The off-flavor is also sometimes characterized as resembling a damp basement or wet newspaper. maxapress.com The presence of TCA not only introduces these unpleasant odors but can also mute the desirable aromas and flavors of the product, making it seem uninteresting and flat. maxapress.com

Attenuation of Olfactory Transduction

Recent research has revealed that the sensory impact of 2,3,4-TCA is not solely due to its own odor profile. It also actively interferes with the perception of other aromas by suppressing the signal transduction pathway in olfactory receptor neurons.

Suppression of Cyclic Nucleotide-Gated Channels

Studies have shown that 2,3,4-TCA can attenuate olfactory transduction by suppressing cyclic nucleotide-gated (CNG) channels in olfactory receptor cells. nih.govnih.govpnas.orgkoreamed.org This suppression occurs without the compound itself evoking a significant excitatory odorant response. nih.govnih.govpnas.org Remarkably, this suppression has been observed at extremely low, even attomolar, concentrations of TCA. nih.govnih.govpnas.org The effect is also associated with a temporal integration, meaning the suppressive effect can build up over a short period. nih.govpnas.org This mechanism suggests that TCA's impact is not just about adding an unpleasant smell but also about diminishing the perception of other volatile compounds. researchgate.net

Correlation with Lipophilicity and Membrane Partitioning

The potent suppressive effect of 2,3,4-TCA on CNG channels is correlated with its lipophilicity, which is its ability to dissolve in fats, oils, and lipids. nih.govnih.govpnas.org This property is quantified by the partition coefficient at the octanol/water boundary (LogD). nih.govresearchgate.net The high lipophilicity of TCA suggests that its mechanism of action involves partitioning into the lipid bilayer of the plasma membranes of olfactory receptor cells. nih.govnih.govpnas.orgresearchgate.net This partitioning allows it to interact with and suppress the function of the embedded CNG channels. nih.govpnas.org The rank order of suppression potency among similar compounds, such as 2,4,6-tribromoanisole (B143524) (TBA), aligns with their lipophilicity and their perceived off-flavor intensity. nih.govnih.govpnas.org

Broader Biological Effects (e.g., Ecotoxicological Studies)

Ecotoxicological data for this compound primarily points to its potential for long-term adverse effects in aquatic environments. According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is classified as Aquatic Chronic 4, with the hazard statement H413: "May cause long lasting harmful effects to aquatic life". nih.govlgcstandards.comsigmaaldrich.com This classification suggests that the substance may cause harm to aquatic organisms over extended periods of exposure.

Effects on Model Organisms (e.g., Zebrafish)

One notable study determined the bioconcentration factor (BCF) of this compound in rainbow trout (Oncorhynchus mykiss). The research found a log BCF ranging from 3.2 to 3.4, indicating a significant potential for the compound to accumulate in the tissues of this fish species from the surrounding water. alberta.ca High bioconcentration can lead to higher internal doses in organisms, which may result in toxic effects.

A study investigating the toxicity of various chloroanisoles on a marine diatom, Minutocellus polymorphus, was also identified, although it does not specify whether the 2,3,4-isomer was included in the tested compounds. alberta.ca

Oxidative Stress and Apoptosis Induction

Currently, there are no specific studies available in the public scientific literature that investigate the induction of oxidative stress or apoptosis by this compound in any model organism. Research on these specific toxicological endpoints has largely focused on other isomers, such as 2,4,6-trichloroanisole (B165457). nih.gov

Impact on Morphological Development and Physiological Functions

Detailed research on the impact of this compound on the morphological development and specific physiological functions of model organisms like zebrafish is not found in the available literature. While a study on trichloroethylene (B50587) (TCE) in zebrafish demonstrated developmental toxicity, including altered morphology and heart rate, similar dedicated studies for this compound have not been published. rsc.org

Gene Expression Alterations Related to Stress and Development

No studies were identified that have examined the effects of this compound on gene expression related to stress and development in zebrafish or other model organisms. The extensive research on gene expression alterations, including the upregulation of genes related to oxidative stress and apoptosis, has been conducted on the 2,4,6-TCA isomer. nih.gov

Analytical Methodologies for Trichloroanisole Detection and Quantification

Sample Preparation and Pre-concentration Techniques

Given the trace levels at which 2,3,4-TCA often occurs, effective sample preparation is paramount. Various techniques have been developed to isolate and pre-concentrate this compound from complex matrices like wine and water.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes adsorb onto the coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Headspace SPME (HS-SPME) is particularly common for volatile compounds like 2,3,4-TCA in liquid samples. nih.gov The choice of fiber coating is crucial for efficient extraction. Studies have compared different fiber materials, such as the nonpolar polydimethylsiloxane (B3030410) (PDMS) and the mixed-phase divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). nih.gov For the analysis of haloanisoles in wine, the PDMS fiber has demonstrated greater robustness and reliability over numerous analyses compared to the DVB/CAR/PDMS fiber, which can be less stable in ethanol-water solutions. nih.gov

Optimized HS-SPME methods coupled with gas chromatography and high-resolution mass spectrometry (GC-HRMS) have achieved low detection limits for a range of haloanisoles, including 2,3,4-trichloroanisole. nih.gov In one study, detection limits for various compounds ranged from 0.2 to 0.4 ng/L. nih.gov For the broader category of haloanisoles, on-fiber derivatization techniques have also been developed to simultaneously determine precursor halophenols. nih.gov

ParameterFindingSource
Technique Headspace Solid-Phase Microextraction (HS-SPME) nih.gov
Application Determination of haloanisoles in wine nih.gov
Fiber Comparison PDMS fiber showed better reliability than DVB/CAR/PDMS for wine samples. nih.gov
Detection Limits 0.2 to 0.4 ng/L for various off-flavor compounds. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another solventless extraction technique that offers higher sensitivity due to a larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar. iwaponline.com The stir bar is placed in a liquid sample, and as it spins, analytes are adsorbed onto the PDMS coating. The stir bar is then removed, dried, and thermally desorbed for GC analysis.

SBSE has been successfully applied to the analysis of off-flavor compounds, including this compound, in water and wine. nih.govresearchgate.net The method is noted for its simplicity, requiring minimal sample preparation beyond stirring. weinobst.at It can achieve quantification limits in the sub-ng/L range. For instance, in the analysis of various haloanisoles in water, quantification limits of 0.1–0.2 ng/L have been reported. iwaponline.comnih.gov The recovery rates for this method in spiked water samples have been shown to vary from 87% to 117%. iwaponline.comnih.gov this compound itself is used as a reference standard for determining analytes in water samples using SBSE followed by thermal desorption-capillary gas chromatography-mass spectrometry (GC/MS). scientificlabs.iesigmaaldrich.com

ParameterFindingSource
Technique Stir Bar Sorptive Extraction (SBSE) iwaponline.comnih.gov
Application Analysis of off-flavor compounds in water iwaponline.comnih.gov
Quantification Limits 0.1–0.2 ng/L for haloanisoles iwaponline.comnih.gov
Recovery Rate 87% to 117% in spiked water samples iwaponline.comnih.gov

Supercritical Fluid Extraction (SFE) employs a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 has properties of both a liquid and a gas, allowing it to diffuse into solid matrices like cork and dissolve target compounds. SFE is recognized as a rapid, quantitative, and nearly solvent-free method. researchgate.net

This technique has been specifically developed for the extraction of trichloroanisoles from complex solid matrices such as bark cork stoppers. nih.gov In studies on 2,4,6-TCA from spiked corks, recovery was found to be within 1-4% of the theoretical concentration, with coefficients of variation ranging from 2.6% to 9.7%. nih.govresearchgate.net Optimization of parameters like temperature and pressure is crucial for extraction efficiency. nih.gov An increase in supercritical fluid temperature above 60°C was found to impair the extraction of TCA. ucm.es

ParameterFindingSource
Technique Supercritical Fluid Extraction (SFE) nih.gov
Solvent Supercritical Carbon Dioxide (CO2) nih.gov
Application Extraction of TCA from cork stoppers nih.govresearchgate.net
Recovery (2,4,6-TCA) 1-4% of theoretical concentration from spiked corks nih.govresearchgate.net
Optimal Temperature Temperatures above 60°C impaired extraction ucm.es

Ultrasound-Assisted Emulsification Microextraction (USAEME) is a microextraction technique where a small volume of a water-immiscible organic solvent is dispersed into an aqueous sample with the aid of ultrasonic waves. nih.gov This creates a fine emulsion, significantly increasing the surface area between the extraction solvent and the sample, which facilitates rapid mass transfer of the analyte into the organic phase. The emulsion is then broken by centrifugation, and a small volume of the organic phase is collected for analysis.

USAEME has been optimized for the sensitive determination of haloanisoles in wine. nih.gov The method involves evaluating parameters such as the type and volume of extraction solvent, ionic strength, and extraction time and temperature. nih.gov When coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), this technique has demonstrated satisfactory linearity, repeatability, and precision. nih.gov For 2,4,6-TCA in water samples, the technique achieved an enrichment factor of 555 and a detection limit of 0.2 ng/L. who.int In wine, detection limits of 0.6–0.7 ng/L for 2,4,6-TCA have been achieved. acs.orgnih.gov

ParameterFindingSource
Technique Ultrasound-Assisted Emulsification Microextraction (USAEME) nih.govwho.int
Application Determination of haloanisoles in wine and water nih.govwho.int
Enrichment Factor (2,4,6-TCA) 555 in water samples who.int
Detection Limit (2,4,6-TCA) 0.2 ng/L in water; 0.6-0.7 ng/L in wine who.intnih.gov
Linear Range (2,4,6-TCA) 1-5000 ng/L in water who.int

Headspace analysis can be enhanced by using a trap to concentrate the volatile compounds before they are introduced into the gas chromatograph. gcms.cz The Headspace Trap (HS Trap) system works by passing the headspace vapor from the sample vial through a sorbent-packed trap, which is often cooled. chromatographyonline.com The trapped analytes are then rapidly thermally desorbed, creating a narrow band that is injected into the GC column. This technique can provide a significant increase in sensitivity—up to 100-fold—compared to standard static headspace injection. gcms.cz

This method is particularly useful for reaching the very low detection limits required for compounds like TCA in wine. gcms.cz The use of a focusing trap allows for the efficient pre-concentration of large headspace volumes in splitless mode, which improves sensitivity without compromising chromatographic peak shape, even for early-eluting compounds. theanalyticalscientist.com Systems incorporating a trap function have demonstrated the ability to easily measure TCA at levels of a few nanograms per liter in wine. chromatographyonline.com

ParameterFindingSource
Technique Headspace Trap (HS Trap) with Large-Volume Injection gcms.cz
Principle Concentration of headspace vapor on a sorbent trap followed by thermal desorption gcms.czchromatographyonline.com
Sensitivity Increase Up to 100-fold compared to standard headspace gcms.cz
Application Ultra-trace analysis of TCA in wine gcms.cz
Performance Enables measurement at low ng/L levels chromatographyonline.com

Chromatographic and Spectrometric Techniques

Following extraction and pre-concentration, this compound is typically analyzed using gas chromatography (GC) for separation, coupled with a detector for identification and quantification.

Gas Chromatography (GC) is the standard separation technique due to the volatility of 2,3,4-TCA. conicet.gov.ar Capillary columns with various stationary phases are used, with non-polar or semi-polar columns being common choices. For example, a Supelcowax 10 capillary column with a polyethylene (B3416737) glycol stationary phase has been used in the analysis of haloanisoles. mdpi.com

Mass Spectrometry (MS) is the most powerful and widely used detection technique for this application. It provides high selectivity and sensitivity, and its ability to provide structural information confirms the identity of the analyte. conicet.gov.ar

GC-MS: When operated in selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits by monitoring specific ions characteristic of the target compound. nih.gov For TCA, characteristic ions include m/z 195, 210, and 212. mdpi.com

Tandem Mass Spectrometry (GC-MS/MS): This technique offers even greater selectivity and reduces matrix interference by performing a second stage of mass analysis. mdpi.com This is particularly advantageous for complex matrices like wine, allowing for lower detection limits and more confident quantification. hpst.cz

High-Resolution Mass Spectrometry (GC-HRMS): By measuring mass-to-charge ratios with very high accuracy, GC-HRMS can distinguish analytes from matrix interferences with the same nominal mass, providing excellent selectivity and achieving extremely low quantification limits, such as 0.03 ng/L for TCA in wine. nih.gov

Other Detectors:

Electron Capture Detector (ECD): The GC-ECD is highly sensitive to halogenated compounds like 2,3,4-TCA. mdpi.com It has been a common choice for quantification, sometimes offering better sensitivity than mass spectrometry for these specific analytes. researchgate.net

Olfactometry: GC-Olfactometry (GC-O) couples the GC outlet to a human assessor's nose, allowing for the detection of odor-active compounds at their human perception threshold. This can be used in parallel with a chemical detector like MS to correlate chemical peaks with specific aromas. nih.gov

The combination of these advanced sample preparation and instrumental analysis techniques enables the reliable detection and quantification of this compound at the trace and ultra-trace levels necessary for quality assurance.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-QqQ-MS/MS, GC-HRMS)

Gas chromatography coupled with mass spectrometry is a cornerstone for the analysis of this compound. conicet.gov.armdpi.com This powerful technique separates volatile compounds in a sample before they are ionized and detected by a mass spectrometer, allowing for both identification and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , particularly with a triple quadrupole (QqQ) mass spectrometer, offers enhanced selectivity and sensitivity by reducing matrix interference. lcms.czhpst.cz This is crucial when analyzing complex samples like wine. lcms.cz For instance, a method using headspace solid-phase microextraction (HS-SPME) coupled with GC-QqQ-MS/MS has been developed for the automated and high-throughput analysis of haloanisoles in alcoholic beverages. lcms.czresearchgate.net This method achieved limits of quantification (LOQs) below 1.0 ng/L for several haloanisoles, including TCA, which is below their sensory threshold levels. lcms.cz Another GC-MS/MS method, utilizing an ion trap mass spectrometer, demonstrated the ability to quantify 2,4,6-trichloroanisole (B165457) down to 0.1 parts per trillion (ppt) in white wine, a level significantly below the human olfactory threshold. hpst.cz

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) provides even greater mass accuracy and resolution, allowing for the differentiation of target analytes from background interferences with very similar masses. nih.govresearchgate.net A study comparing different SPME fibers for the analysis of off-flavor compounds in wine found that a nonpolar polydimethylsiloxane (PDMS) fiber coupled with GC-HRMS was highly effective and reliable. researchgate.netnih.gov This method yielded detection limits of 0.2 to 0.4 ng/L and quantification limits of 0.8 to 1.5 ng/L for various trichloroanisoles and related compounds. researchgate.netnih.gov Another GC-HRMS method achieved even lower limits of quantification for 2,4,6-trichloroanisole in red wine, at 0.03 ng/L. nih.govresearchgate.net

Sample preparation techniques are critical for concentrating the analyte and improving detection limits. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for extracting volatile and semi-volatile compounds from the headspace above a sample. mdpi.comresearchgate.net Other techniques include stir bar sorptive extraction (SBSE) and microextraction in packed syringe (MEPS). scientificlabs.iediva-portal.org

Table 1: Performance of various GC-MS methods for Trichloroanisole Analysis

TechniqueMatrixLimit of Quantification (LOQ)Reference
GC-QqQ-MS/MSAlcoholic Beverages≤ 1.0 ng/L lcms.cz
GC-MS/MS (Ion Trap)White Wine0.1 ng/L hpst.cz
GC-HRMSWine0.8 - 1.5 ng/L researchgate.netnih.gov
GC-HRMSRed Wine0.03 ng/L nih.govresearchgate.net

Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF-MS) with Vocus Ion Source

A novel and rapid analytical approach for trichloroanisole detection utilizes Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF-MS) equipped with a Vocus ion source. acs.orgnih.govinfowine.comacs.org This technique allows for direct, real-time analysis of volatile compounds without the need for chromatographic separation. acs.orgnih.govinfowine.com

The Vocus CI-TOF-MS system has been successfully applied to the non-destructive, high-throughput screening of 2,4,6-trichloroanisole in cork stoppers and green coffee beans. acs.orgnih.govacs.orgresearchgate.netacs.org In one application, the method could quantify TCA contamination in a single cork stopper in just 3 seconds, with a limit of quantification below the human perception threshold. acs.orgnih.govacs.org This represents a significant advantage over traditional, time-consuming methods. acs.orgnih.govacs.org

For the analysis of green coffee beans, the Vocus CI-MS method demonstrated a remarkable correlation (R² ≥ 0.9997) with conventional SPME-GC-MS measurements. researchgate.netacs.orgnih.gov The technique was able to detect TCA in as little as 3 seconds per sample, showcasing its potential for rapid screening in the coffee industry. researchgate.netacs.orgnih.gov The system uses a discharge reagent-ion source to generate reagent ions (such as NO+) which then ionize the target analyte through chemical ionization in an ion-molecule reactor (IMR). acs.orgnih.gov The high resolution of the time-of-flight mass spectrometer (up to m/dm = 15000) allows for the specific detection of TCA. acs.orgnih.gov

Table 2: Key Features of Vocus CI-TOF-MS for Trichloroanisole Analysis

ParameterFindingReference
Analysis Time2-3 seconds per sample infowine.comresearchgate.netacs.org
ApplicationNon-destructive screening of corks and coffee beans acs.orgnih.govacs.orgresearchgate.netacs.org
Correlation with GC-MSR² ≥ 0.9997 researchgate.netacs.orgnih.gov
Ionization MethodChemical Ionization with Vocus ion source acs.orgnih.govinfowine.com

Emerging and Rapid Detection Methods

In addition to established chromatographic techniques, there is a growing interest in developing rapid, non-destructive, and cost-effective methods for screening this compound.

Electronic Noses (E-noses) for Non-destructive Analysis

Electronic noses (e-noses) are devices designed to mimic the human sense of smell by using an array of gas sensors that respond to volatile organic compounds (VOCs). mdpi.comresearchgate.netmdpi.com These instruments offer a promising alternative for the rapid and non-destructive analysis of trichloroanisoles. mdpi.comresearcher.lifeazosensors.com E-noses equipped with metal oxide semiconductor (MOS) sensors have been successfully used to detect TCA in various matrices, including wine and cork. mdpi.comnih.gov

Recent studies have demonstrated the potential of e-noses to classify samples based on their TCA concentration. For example, one study showed that a portable e-nose prototype could differentiate sparkling wines with TCA concentrations above and below 2 ng/L with 88% accuracy using an Artificial Neural Network Discriminant Analysis (ANNDA). mdpi.comresearchgate.netresearchgate.net The same study also developed a quantitative predictive model using Partial Least Squares (PLS) analysis, which yielded a coefficient of determination (R²) of 0.84 across different wines. mdpi.comresearchgate.net Another prototype using an array of digital and analog metal-oxide gas sensors was able to classify cork samples with low TCA concentrations (≤15.1 ng/L) and predict the concentration in new samples with a ±10% error margin. researchgate.netmdpi.com

Quantitative Predictive Models for Screening

Quantitative predictive models, often used in conjunction with data from instruments like e-noses, provide a powerful tool for screening purposes. These models are typically built using multivariate data analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. mdpi.com

PCA is used to reduce the dimensionality of the data and identify patterns, successfully differentiating samples based on their volatile profiles. mdpi.com PLS regression is then used to build a model that can predict the concentration of a specific compound, like TCA, based on the sensor responses. A study on sparkling wines demonstrated a PLS model with a coefficient of determination (R²) of 0.84 for predicting TCA concentration across different wine samples and 0.95 within a single spiked wine sample. mdpi.comresearchgate.net These models, once validated, can offer a rapid and cost-effective screening tool to complement traditional analytical methods. mdpi.com

Bioanalytical Methods for Precursor Quantification

The formation of this compound often occurs through the microbial methylation of its precursor, 2,3,4-trichlorophenol (B99974) (TCP). nih.gov Therefore, methods for quantifying TCP can serve as an indirect measure of the potential for TCA formation.

Bioanalytical methods offer a novel approach to precursor quantification. One such method involves using microorganisms that can efficiently convert TCP to TCA. nih.gov In a recent study, a bacterial strain, Mycolicibacterium sp. CB14, was identified for its stable and high conversion rate of TCP to TCA (85.9 ± 5.3%). nih.gov By incubating a water sample with this bacterium and then measuring the resulting TCA using a sensitive analytical technique like GC-MS, the initial concentration of TCP can be determined. nih.gov This proposed method achieved a limit of detection for TCP of 5.2 ng/L and a limit of quantification of 17.3 ng/L, which is sensitive enough to manage taste and odor problems caused by TCA in drinking water. nih.gov

Other bioanalytical approaches have focused on the development of biosensors, such as immunoassays, for the direct detection of TCA. mdpi.com The first competitive immunoassay for TCA was developed using polyclonal antibodies, demonstrating the feasibility of this approach. mdpi.com More advanced biosensors, like the bioelectric recognition assay (BERA), which measures changes in the bioelectric properties of cells upon exposure to an analyte, have shown very low limits of detection for TCA (0.1 ppt). mdpi.com

Mitigation and Control Strategies for Trichloroanisoles

Source Control and Prevention

Preventative measures are paramount in controlling the formation of 2,3,4-TCA. These strategies focus on eliminating the necessary ingredients for its synthesis: chlorophenol precursors and the microbial agents that facilitate its formation.

The primary pathway for the formation of 2,3,4-TCA is the microbial methylation of its precursor, 2,3,4-trichlorophenol (B99974) (2,3,4-TCP). Therefore, a critical control strategy is the strict management and elimination of chlorophenols from any environment where products susceptible to contamination are handled or stored.

Chlorophenols are not only by-products of disinfection processes involving chlorine but have also been used historically in biocides and wood preservatives. apexchemicals.co.th These precursors can accumulate in the environment and serve as a reservoir for the eventual formation of chloroanisoles by microorganisms. apexchemicals.co.th The general approach for mitigating haloanisole formation, which is applicable to 2,3,4-TCA, involves the rigorous exclusion of materials treated with chlorophenol-based chemicals from the supply chain. researchgate.net This includes, but is not limited to, wooden pallets, packaging materials, and construction elements in facilities like wineries or water treatment plants.

Research has identified 2,3,4-trichlorophenol as a precursor to 2,3,4-trichloroanisole, which is formed through biomethylation. amazonaws.comstandingcommitteeofanalysts.co.uk Therefore, controlling the presence of 2,3,4-TCP in source materials and the processing environment is a key preventative step.

While much of the focus in the cork industry has been on the more prevalent 2,4,6-TCA, the principles for controlling its formation are relevant to other isomers like 2,3,4-TCA. The contamination of cork can originate in the forest, where environmental chlorophenols can be absorbed by the cork bark and subsequently methylated by microorganisms. apexchemicals.co.th

Modern cork production employs several strategies to minimize trichloroanisole contamination. A fundamental practice is the avoidance of chlorine-based cleaning agents, which can react with natural phenolic compounds in wood to form chlorophenols. amazonaws.com Wineries and cork producers are encouraged to use dechlorinated water for processing to prevent the initial formation of precursors. apexchemicals.co.th

Furthermore, advanced cleaning and sterilization techniques are applied to finished cork stoppers to remove any potential taints. Methods such as steam distillation and treatment with supercritical CO₂ have been developed to effectively strip volatile compounds like trichloroanisoles from the cork matrix. amazonaws.com These technological interventions aim to deliver a sensorially neutral product, reducing the risk of contamination in the final bottled product.

The conversion of 2,3,4-TCP to 2,3,4-TCA is a biological process mediated by a variety of microorganisms, including fungi and bacteria. standingcommitteeofanalysts.co.uk These microbes are often found in biofilms, which are complex communities of microorganisms adhering to surfaces. Such biofilms can develop in water distribution systems, on processing equipment, and within porous materials like cork. researchgate.netresearchgate.net

Effective control of microbial growth is therefore a cornerstone of preventing 2,3,4-TCA formation. This involves regular and thorough sanitation of all surfaces and equipment. In water distribution systems, managing biofilm growth is crucial. It has been observed that the formation of trichloroanisoles can occur within the distribution system itself, even if the water is free of the compound after initial treatment. researchgate.net This is attributed to the activity of biofilms on pipe surfaces. researchgate.net

Interestingly, some bacteria have been identified that produce a related compound with potential biocontrol properties. Certain strains of Bacillus subtilis produce Methyl-2,3,4-trichloroanisole (MTCA), a volatile organic compound that has been shown to inhibit the growth of pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. amazonaws.com This highlights the complex role of microorganisms, which can be both the cause of a taint and a potential tool for biological control.

Chlorine is a widely used disinfectant in drinking water treatment. However, its use can inadvertently lead to the formation of taste and odour compounds, including trichloroanisoles. standingcommitteeofanalysts.co.uk Chlorine can react with naturally occurring phenols in water to create chlorophenols, the direct precursors to chloroanisoles. standingcommitteeofanalysts.co.uk These chlorophenols can then be methylated by bacteria and fungi present in the water treatment facility or the distribution network. standingcommitteeofanalysts.co.uk

A case study identified this compound as one of the chemicals formed during water treatment that can cause taste and odour issues. amazonaws.com The presence of chlorine as a residual disinfectant, combined with biofilms in the distribution system, plays a key role in the formation of these compounds. researchgate.net

Therefore, careful management of chlorine dosage is essential. This includes optimizing the chlorination process to ensure effective disinfection while minimizing the formation of disinfection by-products like 2,3,4-TCP. In some cases, alternative disinfection strategies or the use of chlorine-free disinfectants may be considered to mitigate the risk of 2,3,4-TCA formation. escholarship.org Blending desalinated seawater, which has high bromide content, with fresh water can also lead to the formation of various halogenated byproducts upon chlorination, necessitating careful management. escholarship.org

Remediation Technologies

When prevention fails and contamination occurs, remediation technologies are required to remove 2,3,4-TCA from the affected matrix, such as water or beverages.

Adsorption is a widely applied technology for the removal of taste and odour compounds. The principle involves using a material with a high surface area to which the contaminant molecules can bind.

Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a common adsorbent used in water treatment. It can effectively adsorb a range of organic molecules, including haloanisoles. However, the use of activated carbon can present its own challenges, such as issues with sludge disposal for PAC and the potential for microbial growth on GAC filters. researchgate.net

Membrane filtration processes, such as tight ultrafiltration, nanofiltration, and reverse osmosis, have also been investigated for the removal of trichloroanisoles. researchgate.net Studies have shown that the effectiveness of removal depends on the properties of the membrane, with more hydrophobic membranes showing higher removal efficiencies for compounds like TCA. researchgate.net The mechanism involves both physical size exclusion and hydrophobic interactions between the contaminant and the membrane surface. researchgate.net

The table below summarizes findings on the occurrence and detection of this compound from various studies.

Study FocusMatrixCompound(s) DetectedConcentration Range/NotesReference
Taste and Odour IncidentsDrinking WaterThis compound, 2,3,6-trichloroanisole (B1595215), 2,4,6-tribromoanisole (B143524)Identified as chemicals formed during water treatment causing taste and odour. amazonaws.com
Haloanisole DistributionTap Water (China)2,3,4-TCA, 2,3,6-TCA2,3,4-TCA and 2,3,6-TCA showed higher occurrence concentrations, but lower relative odour values compared to other haloanisoles. researchgate.net
T&O Compound SurveyFinished Drinking WaterThis compound (and others)2,3,4-TCA was included in the list of compounds investigated but was not detected in the 135 samples analyzed in this specific study. researchgate.netresearchgate.net
Low-Molecular Weight ContaminantsWaterThis compoundOdor threshold reported as 0.1 - 2 ng/L. escholarship.org

Filtration Technologies (e.g., Zeolite-integrated Filter Layers)

While filtration technologies incorporating materials like zeolites have been investigated for the removal of off-flavor compounds from water and wine, the available scientific literature focuses predominantly on the 2,4,6-trichloroanisole (B165457) (TCA) isomer. For instance, filter layers with integrated zeolites, such as Zeolite Y-Faujasite, have been shown to be effective in reducing 2,4,6-TCA. researchgate.netmdpi.comresearchgate.net However, specific research findings and efficacy data for the removal of This compound using zeolite-integrated filtration technologies were not prominent in the reviewed studies.

Advanced Oxidation Processes in Water Treatment

Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. Research has investigated the efficacy of AOPs for the removal of several odorous compounds, including this compound.

In a comparative study of different water treatment processes, the removal efficiency of AOPs for various trichloroanisole isomers was evaluated. For an initial concentration of 1.7 ng/L of this compound, the advanced oxidation process achieved a removal rate of 41.2%. This indicates that AOPs can partially degrade this compound, though removal may not be complete under all conditions. researchgate.netresearchgate.net The effectiveness of AOPs is often compared to other treatment methods, providing a benchmark for their application in water purification. researchgate.net

Membrane Processes (e.g., Ultrafiltration, Nanofiltration)

Membrane processes are physical separation technologies used in water treatment to remove contaminants. The effectiveness of ultrafiltration (UF) and nanofiltration (NF) for the removal of this compound has been documented.

A study investigating ten odorous compounds found that membrane processes generally exhibited the highest removal rates. researchgate.net Specifically for this compound, the performance of different membrane types varied significantly:

Ultrafiltration (UF): This process demonstrated a removal rate of 47.1% for this compound from an initial concentration of 1.7 ng/L. researchgate.netresearchgate.net

Nanofiltration (NF): Nanofiltration was considerably more effective, achieving a 94.1% removal of this compound from the same initial concentration. researchgate.netresearchgate.net

These findings highlight that a combined UF-NF process with pre-flocculation can remove over 90% of all odorous compounds studied, positioning membrane filtration, particularly nanofiltration, as a highly effective control strategy for this compound in drinking water. researchgate.net

Research Findings on Trichloroanisole Removal by Treatment Process

The following table summarizes the removal efficiency of various water treatment technologies for different trichloroanisole isomers based on data from a comparative study. researchgate.netresearchgate.net

CompoundInitial Concentration (ng/L)Advanced Oxidation Removal (%)Ultrafiltration Removal (%)Nanofiltration Removal (%)
This compound 1.741.247.194.1
2,3,6-Trichloroanisole2.171.461.9Not Reported
2,4,6-Trichloroanisole0.450.050.0100.0

Biological Remediation Approaches

Microbial Degradation and Biotransformation

The role of microorganisms concerning chloroanisoles has been studied extensively, with the primary focus being on the formation of these compounds rather than their degradation for remediation purposes. The biotransformation of chlorophenol precursors into chloroanisoles like 2,4,6-TCA by a wide range of fungi and bacteria is a well-documented phenomenon. researchgate.netmaxapress.commaxapress.com This process, known as O-methylation, is considered a microbial detoxification mechanism for the precursor compounds. researchgate.net

While myco-remediation is a field of study for other chlorinated pollutants, specific research on the microbial degradation pathways for the compound This compound as a control strategy is not widely available in the reviewed literature. nih.gov Studies tend to focus on the degradation of precursor chlorophenols or the formation of the more common 2,4,6- and 2,3,4,6- isomers. nih.govnih.gov Therefore, while biological approaches are critical to understanding the environmental fate of chloroanisoles, their application as a defined remediation technology for this compound is not yet established.

Future Research Directions and Challenges in Trichloroanisole Studies

Unraveling the Full Spectrum of Responsible Microorganisms and Their Pathways

A primary pathway for the formation of trichloroanisoles is the microbial O-methylation of trichlorophenol (TCP) precursors. researchgate.netmdpi.com This biochemical reaction is carried out by a wide array of microorganisms. researchgate.net However, a complete understanding of all the microbial species involved and the intricacies of their metabolic pathways remains a significant research challenge.

Known Microorganisms: A variety of fungi, bacteria, cyanobacteria, and algae have been identified as capable of producing TCA from TCP. maxapress.commaxapress.com Fungi are particularly implicated in cork taint of wine, with genera such as Penicillium, Aspergillus, Trichoderma, and Fusarium being notable producers. maxapress.comnih.govnih.gov In aquatic environments, bacteria like Rhodococcus and Acinetobacter, as well as cyanobacteria and algae such as Chlorella vulgaris and Anabaena flos-aquae, have demonstrated the ability to convert TCP to TCA. maxapress.comnih.gov

Research Gaps and Future Directions:

Comprehensive Microbial Surveys: The full spectrum of microorganisms capable of methylating chlorophenols in diverse environments (e.g., soil, industrial settings, building materials) is not yet fully cataloged. Future research should employ advanced molecular techniques, such as metagenomics, to identify novel microbial players in TCA formation.

Pathway Elucidation: The primary mechanism involves chlorophenol O-methyltransferases (CPOMTs) that utilize methyl donors like S-adenosyl methionine (SAM). mdpi.comnih.govnih.gov However, the diversity, substrate specificity, and regulation of these enzymes across different microbial species are not well understood. nih.gov Further research is needed to characterize these enzymatic pathways, which could lead to the development of specific inhibitors to block TCA formation.

Influence of Environmental Factors: The microbial production of TCA is influenced by environmental conditions. nih.gov A deeper understanding of how factors like pH, temperature, and nutrient availability affect the gene expression and enzymatic activity of CPOMTs in relevant microorganisms is crucial.

Understanding the Timing and Dynamics of Trichloroanisole Formation in Complex Matrices

The formation of trichloroanisoles is a dynamic process, and its timing and progression can vary significantly depending on the environment or "matrix." Predicting when and how quickly TCA will form in complex systems like wine, water distribution networks, or food products is a major challenge.

In Wine and Cork: TCA contamination in wine can originate from the cork itself or from the winery environment. maxapress.com The formation can occur in the bark of living cork trees, during cork processing, or even after the wine is bottled. researchgate.netcapes.gov.br The migration of TCA from the cork to the wine is a time-dependent process influenced by factors such as temperature, contact time, and the initial concentration of TCA in the cork. mdpi.comresearchgate.net Future studies should focus on developing kinetic models to better predict the rate and extent of TCA migration under various storage conditions.

In Water Distribution Systems: Biofilms within water distribution pipes (B44673) are recognized as potential sites for TCA formation. nih.gov The type of pipe material significantly impacts the microbial communities and, consequently, TCA production, with ductile iron and stainless steel pipes showing higher formation potential than polyethylene (B3416737) pipes. nih.gov Research is needed to model the dynamics of biofilm development and its TCA production capacity in relation to water chemistry, flow velocity, and disinfectant residuals. nih.govresearchgate.net

Key Research Questions:

What are the precise triggers for the initiation of microbial methylation in different industrial and environmental settings?

How do the physical and chemical properties of a matrix (e.g., the porosity of cork, the composition of a food product) influence the bioavailability of precursors and the activity of microorganisms?

Can predictive models be developed to assess the risk of TCA formation based on precursor levels and microbial profiles in a given matrix?

Development of Faster, More Sensitive, and Cost-Effective Analytical Techniques

Detecting trichloroanisoles at the extremely low concentrations at which they can be perceived by human senses (in the parts-per-trillion range) presents a significant analytical challenge. acs.org While established methods exist, there is a continuous need for techniques that are faster, more sensitive, and more economically viable for widespread industrial screening.

Current and Emerging Analytical Methods:

TechniquePrincipleCommon ApplicationSpeedSensitivity (Limit of Detection/Quantification)
GC-MS with SPME Gas Chromatography-Mass Spectrometry with Solid-Phase Microextraction. Separates and identifies volatile compounds.Wine, water, cork analysisTime-consuming~5 ng/L (LOQ) nih.gov
Electronic Nose (e-nose) Array of chemical sensors that generates a "smellprint" of a sample's volatile compounds.Screening sparkling winesRapidCan classify concentrations above/below 2 ng/L mdpi.com
ATR-IR Spectroscopy Attenuated Total Reflection Infrared Spectroscopy. Detects molecular vibrations to identify substances.Direct analysis of cork planksRapid, non-destructiveCan detect subtle spectral changes caused by TCA nih.govresearchgate.net
Cyclic Voltammetry (CV) Electrochemical method that measures the current response to a changing voltage.Aqueous solutionsRapid (<15 min)~0.31 ng/L (LOD) researchgate.net
CI-MS Chemical Ionization Mass Spectrometry. A soft ionization technique for online detection without chromatography.Online screening of cork stoppersVery fast (~3 seconds per cork)Suitable for industrial screening below perception threshold acs.org

Challenges and Future Development:

Industrial Scalability: Many highly sensitive methods are lab-based and not suitable for high-throughput screening required by industries like cork manufacturing. acs.org The future lies in developing robust, automated systems like the CI-MS approach for real-time, single-unit analysis. acs.org

Non-Destructive Analysis: For quality control of products like cork stoppers, non-destructive methods are highly desirable. Techniques like ATR-IR and the e-nose offer promising avenues for development. mdpi.comnih.gov

Cost Reduction: The cost of instrumentation and consumables for traditional chromatographic methods can be prohibitive for smaller producers. Research into lower-cost sensors and simplified sample preparation methods is essential.

Matrix Interference: Complex matrices like red wine can mask the presence of TCA, affecting the accuracy of some analytical methods. nih.gov Future techniques must be robust enough to overcome these interferences.

Comprehensive Assessment of Ecological and Health Implications of Trichloroanisoles

While the primary concern regarding trichloroanisoles is their detrimental impact on the organoleptic quality of products, a full understanding of their broader ecological and health implications is still developing.

Human Health: Trichloroanisoles themselves are not considered highly toxic. nih.gov However, their precursor, 2,4,6-trichlorophenol (B30397) (TCP), is recognized as a significant environmental pollutant with potential carcinogenicity. maxapress.com The microbial conversion of TCP to TCA can be seen as a detoxification mechanism. maxapress.com A novel area of research has identified that TCA can act as an olfactory suppressor, reducing the perception of other aromas and flavors in wine. nih.gov Further investigation is needed to understand the mechanisms of this sensory suppression and its potential implications beyond wine tasting.

Ecological Impact: The presence of trichloroanisoles and their precursors in the environment is a result of past and present use of chlorophenols in biocides and pesticides, as well as byproducts from industrial processes like paper bleaching. researchgate.netcapes.gov.brinfowine.com While studies have analyzed the concentration of these compounds in environmental samples like cork bark, comprehensive research on their bioaccumulation potential, persistence in different ecosystems, and long-term effects on non-target organisms is limited. nih.gov Future ecological risk assessments should focus on the entire lifecycle of these compounds, from their precursor sources to their ultimate environmental fate.

Integrated Management Strategies Across Industries (e.g., Wine, Water, Food)

Effectively managing the risk of trichloroanisole contamination requires an integrated approach that spans entire supply chains, from raw materials to the final consumer.

Wine Industry: Strategies have focused on both prevention and remediation. Prevention includes avoiding the use of chlorinated products in wineries and implementing rigorous quality control for corks. nih.gov Remedial actions include the use of special filters or treating corks with technologies like supercritical CO2 to remove TCA. nih.govweinobst.at A key challenge is integrating these strategies seamlessly from the cork forest to the bottling line. Future research should focus on developing holistic quality management systems that can track and mitigate risk at every stage.

Water Industry: Control of TCA in drinking water focuses on managing its formation in distribution systems. This involves controlling precursor (TCP) levels in source water and managing biofilm growth in pipes. nih.gov Strategies such as maintaining adequate residual chlorine levels and selecting appropriate pipe materials are important. nih.govresearchgate.net Future work should explore advanced biofilm control methods, such as targeting quorum-sensing signals in microbial communities, to prevent TCA formation. nih.gov

Food Industry: Cross-contamination is a significant concern in the food industry, where TCA can migrate from packaging materials or the storage environment to food products. An integrated management approach would involve auditing all potential sources of chlorophenols and chloroanisoles in the production and storage environment, from wooden pallets to cleaning agents.

The overarching challenge is to create cross-industry standards and share knowledge to prevent the formation and spread of these potent off-flavor compounds. A collaborative approach involving agricultural, manufacturing, and water treatment sectors is essential for developing truly effective and sustainable management strategies.

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodDetection Limit (ppt)MatrixKey Advantages
HS-SPME-GC-MS5–10Water, WineCost-effective, high sensitivity
GC×GC-ToF-MS1–5WineEnhanced resolution
MAE-GC-HRMS2–7Oak barrelsEfficient for solid samples

How can researchers resolve discrepancies in reported odor thresholds for 2,3,4-TCA?

Level: Advanced
Answer:
Discrepancies arise from differences in panelist training, solvent matrices, and purity of standards. Trained panels report thresholds as low as 7.4 ppt in water, while untrained panels require ~24.5 ppt . To standardize results:

Use certified reference materials (e.g., 10 µg/mL in isooctane) to ensure compound purity .

Validate sensory data with instrumental analysis (e.g., GC-MS) to confirm concentrations.

Control for matrix effects by spiking samples with internal standards (e.g., deuterated analogs like 2,4,6-Trichloroanisole D5) .

What synthesis routes are available for 2,3,4-TCA, and how can purity be optimized?

Level: Basic
Answer:
2,3,4-TCA is synthesized via methoxylation of 2,3,4-trichlorophenol using methylating agents (e.g., dimethyl sulfate). Key steps include:

  • Refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours to ensure complete reaction .
  • Purification via recrystallization (water-ethanol mixtures yield ~65% purity) .
  • Validate purity using GC-MS or NMR, and compare retention times with certified standards .

How do temperature and pressure affect the physicochemical properties of 2,3,4-TCA?

Level: Advanced
Answer:
Nuclear quadrupole resonance (NQR) studies show that NQR frequency (ν) decreases with increasing volume (v/v₀) and temperature (T). The relationship is modeled as:
νT=a(v/v0)n[1+b(v/v0)γ]Tν_T = \frac{a}{(v/v_0)^n} [1 + b(v/v_0)^{−γ}]T

where a, n, b, and γ are experimentally derived constants. At high temperatures, thermal expansion reduces crystal lattice stability, lowering ν . This data is critical for predicting 2,3,4-TCA behavior in non-ambient storage conditions.

What precautions are necessary when handling 2,3,4-TCA in laboratory settings?

Level: Basic
Answer:

  • Storage: Keep at room temperature in sealed containers to prevent volatilization .
  • Safety Protocols: Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25) and work in fume hoods to prevent inhalation (S22) .
  • Waste Management: Neutralize chlorinated byproducts before disposal, adhering to UN2811 hazardous material guidelines .

How can researchers differentiate 2,3,4-TCA from structural isomers like 2,4,6-TCA?

Level: Advanced
Answer:
Isomeric differentiation requires:

Chromatographic Separation: Use GC×GC with a polar/non-polar column set to exploit retention index differences .

Mass Spectral Analysis: Monitor unique fragment ions (e.g., m/z 195 for 2,3,4-TCA vs. m/z 210 for 2,4,6-TCA) .

Reference Standards: Compare against isomer-specific certified materials (e.g., 2,3,4-TCA at 1,000 µg/mL) .

What are the implications of 2,3,4-TCA’s stability in environmental persistence studies?

Level: Advanced
Answer:
2,3,4-TCA’s stability under UV light and hydrolysis varies:

  • Photodegradation: Half-life increases in organic-rich matrices due to reduced UV penetration.
  • Hydrolysis: Slow degradation in neutral water (t₁/₂ >30 days) but accelerates in alkaline conditions (pH >10) .
  • Analytical Tip: Spike samples with isotopically labeled internal standards (e.g., D5-TCA) to correct for matrix-induced degradation .

How do extraction methods impact recovery rates of 2,3,4-TCA from solid samples?

Level: Advanced
Answer:
Microwave-assisted extraction (MAE) optimizes recovery from solids (e.g., oak barrels) by enhancing solvent penetration. A central composite design identifies optimal parameters:

  • Temperature: 80–100°C
  • Time: 20–30 minutes
  • Solvent: Hexane-acetone (1:1 v/v)
    MAE achieves >90% recovery, outperforming Soxhlet extraction (70–75%) .

What role does 2,3,4-TCA play in pharmaceutical contamination studies?

Level: Basic
Answer:
2,3,4-TCA is a marker for chlorophenol contamination in drug packaging. Detection strategies include:

  • HS-SPME-GC-MS: Monitor cork stoppers and cellulose-based packaging .
  • Threshold Limits: Regulatory guidelines cap TCA levels at 1–5 ng/g due to its musty odor .

How can researchers address conflicting bioactivity data for 2,3,4-TCA derivatives?

Level: Advanced
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) stem from:

Structural Modifications: Substituent position (e.g., methoxy vs. chloro groups) alters target binding .

Assay Conditions: Varying pH or cell lines (e.g., HeLa vs. HEK293) affect activity.

Validation: Replicate studies using triazole-based derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole) as positive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.